molecular formula C16H14ClF3N2O2 B2748983 1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351649-70-1

1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2748983
CAS No.: 1351649-70-1
M. Wt: 358.75
InChI Key: AJIVUTWEFOEZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea moiety linked to a chlorophenyl group and a trifluorohydroxyphenylpropyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid.

    Formation of Isocyanate: 2-Chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.

    Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Material Science: Explored for its properties in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Similar structure but without the phenyl group, affecting its biological activity.

Uniqueness: 1-(2-Chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIVUTWEFOEZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.